1-Cyclopropylimidazolidin-2-one
Overview
Description
“1-Cyclopropylimidazolidin-2-one” is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 . It is used for research purposes .
Synthesis Analysis
- The direct incorporation of the carbonyl group into 1,2-diamines .
- The diamination of olefins .
- The intramolecular hydroamination of linear urea derivatives .
- Aziridine ring expansion . Another method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C6H10N2O .
Scientific Research Applications
Nucleophilic Cyclization and Electrophilic Substitution
1-Cyclopropylimidazolidin-2-one derivatives have been explored for their potential in synthesizing novel compounds with significant biological activities. For instance, the regioselective acid-catalyzed intramolecular nucleophilic cyclization and intermolecular electrophilic substitution reaction of (2,2-dialkoxyethyl)ureas have facilitated the synthesis of novel 4-(het)arylimidazolidinones. This method offers a convenient route to previously unknown compounds, leveraging readily available materials and simple procedures, highlighting the scaffold's versatility in drug discovery (Smolobochkin et al., 2020).
Peptidomimetic Applications
N-Aminoimidazolidin-2-one-containing peptidomimetics represent a novel class of compounds in drug discovery. The incorporation of N-Aminoimidazolidin-2-one (Aid) residues into peptide sequences through intramolecular Mitsunobu cyclization has been demonstrated. Such modifications have resulted in the synthesis of Aid-containing analogues of angiotensin-(1-7), showing increased peptidase stability and enhanced anti-inflammatory and antiproliferative activities. This approach underlines the compound's utility in developing peptide-based therapeutics with improved biological stability and efficacy (Dai et al., 2020).
DNA Binding and Antitumor Activity
This compound derivatives have been utilized in the design of peptides that specifically bind to DNA sequences. Such peptides, designed to mimic the binding motifs of natural products like netropsin, have been shown to exhibit sequence-specific recognition in the minor groove of DNA. This capability is crucial for the development of sequence-selective DNA-binding agents, which can be applied in gene regulation, molecular biology research, and potentially in targeting specific DNA sequences within cancer cells (Wade et al., 1992).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-cyclopropylimidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-7-3-4-8(6)5-1-2-5/h5H,1-4H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIBJFQSKXTOLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00707805 | |
Record name | 1-Cyclopropylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62491-84-3 | |
Record name | 1-Cyclopropylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropylimidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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